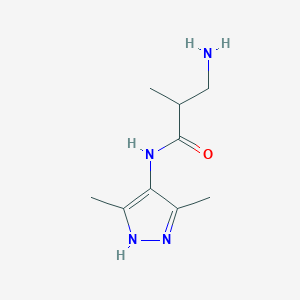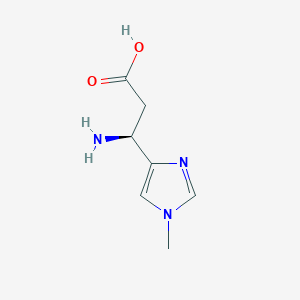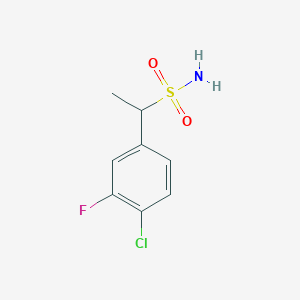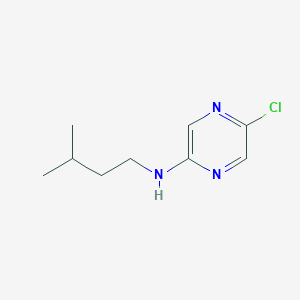
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with amino and methyl groups, making it an interesting subject for chemical research due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate amine and acylating agents
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methyl groups on the pyrazole ring can influence its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-amino-1H-pyrazole: Lacks the dimethyl and 2-methylpropanamide groups, leading to different reactivity and biological activity.
3,5-dimethyl-1H-pyrazole: Lacks the amino and 2-methylpropanamide groups, affecting its chemical properties.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide: Lacks the amino group, resulting in different chemical behavior.
Uniqueness: 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-5(4-10)9(14)11-8-6(2)12-13-7(8)3/h5H,4,10H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
RMSZKQRQTBREEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)
![6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13289178.png)
![8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)



![3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13289199.png)
![2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13289212.png)

![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B13289221.png)
![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13289229.png)

